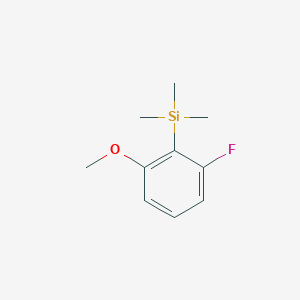

(2-Fluoro-6-methoxyphenyl)trimethylsilane

Description

The exact mass of the compound this compound is 198.08761979 g/mol and the complexity rating of the compound is 167. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-6-methoxyphenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FOSi/c1-12-9-7-5-6-8(11)10(9)13(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWVOZKHDQSWTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: 1-Methoxy-2,3-Didehydrobenzene (3-Methoxybenzyne)

Executive Summary & Strategic Context

1-Methoxy-2,3-didehydrobenzene (commonly referred to as 3-methoxybenzyne ) is a highly reactive, transient aryne intermediate used in the synthesis of polysubstituted aromatic scaffolds. Unlike symmetrical benzynes, the presence of the methoxy group at the C1 position (relative to the C2–C3 triple bond) breaks the symmetry of the ring, introducing significant electronic and steric bias.

For drug development professionals, mastering the generation and trapping of this intermediate is critical for accessing meta-substituted arenes that are difficult to synthesize via classical electrophilic aromatic substitution (EAS) or cross-coupling methods.

Core Challenges:

-

Regiocontrol: Directing the nucleophile to C3 vs. C2.

-

Stability: Preventing polymerization or non-specific decomposition.

-

Precursor Fidelity: Ensuring the elimination occurs exclusively at the 2,3-position.

Mechanistic Foundation: The Aryne Distortion Model

To control reactivity, one must understand the ground-state distortion of the molecule. According to the Houk-Garg Aryne Distortion Model , the 3-methoxy substituent exerts a powerful inductive effect (

-

Bond Angles: The internal bond angle at C2 (proximal to OMe) is expanded (~133°), while the angle at C3 (distal) is compressed (~123°).

-

Electronic Bias: The inductive withdrawal of the methoxy group stabilizes the developing negative charge at the C2 position (ortho) during the transition state.

-

Outcome: Nucleophiles overwhelmingly attack at C3 (meta) , placing the anion at the stabilized C2 position.

Visualization: Regioselectivity Logic

Caption: Convergence of electronic and steric factors driving meta-selectivity (C3 attack).

Primary Generation Method: The Kobayashi Route (Silyl Triflate)

The industry standard for generating 3-methoxybenzyne is the fluoride-induced elimination of 3-methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate . This method operates under mild, neutral conditions, compatible with sensitive functional groups.

Precursor Synthesis Protocol

While commercially available (CAS 217813-03-1), in-house synthesis is often required for scale or isotopic labeling. The most robust route utilizes Directed Ortho Metalation (DoM) .

Reagents:

-

Starting Material: 3-Methoxyphenol (m-Cresol derivative)

-

Directing Group: N,N-Diethylcarbamoyl chloride

-

Lithiation: s-BuLi / TMEDA

-

Quench: TMSCl, then Tf2O

Step-by-Step Synthesis:

| Step | Operation | Reagents & Conditions | Critical Mechanistic Note |

| 1 | Protection | 3-Methoxyphenol + ClCONEt₂, NaH, THF, 0°C → RT. | Installs a Directed Metalation Group (DMG). |

| 2 | DoM (Silylation) | Cool carbamate to -78°C. Add s-BuLi (1.1 eq) / TMEDA. Stir 1h. Quench with TMSCl. | Lithiation occurs at C2 (between OMe and O-Carbamate) due to synergistic directing effects. |

| 3 | Deprotection | Reflux in NaOH/EtOH or LiAlH₄ reduction. | Removes the carbamate to reveal the phenol at C1. |

| 4 | Activation | Phenol + PhNTf₂ (or Tf₂O), Pyridine, DCM, 0°C. | Converts the C1-hydroxyl into the triflate leaving group. |

Generation & Trapping Protocol

Objective: Generate 3-methoxybenzyne and trap with a nucleophile (e.g., morpholine) or diene (e.g., furan).

-

Setup: Flame-dry a Schlenk flask under Argon.

-

Dissolution: Dissolve 3-methoxy-2-(trimethylsilyl)phenyl triflate (1.0 equiv) and the Trapping Agent (1.5–3.0 equiv) in anhydrous MeCN (0.1 M).

-

Activation:

-

Standard: Add CsF (2.0 equiv) and 18-crown-6 (2.2 equiv).

-

Alternative: Add TBAF (1.0 M in THF) dropwise via syringe pump (to keep steady-state concentration of aryne low, minimizing dimerization).

-

-

Reaction: Stir at 25°C for 2–4 hours. Monitor by TLC (disappearance of triflate).

-

Workup: Quench with sat. NaHCO₃. Extract with EtOAc.[1] Purify via flash chromatography on silica gel (neutralized with 1% Et₃N if acid-sensitive).

Visualization: The Kobayashi Pathway

Caption: Fluoride-triggered cascade generating the reactive aryne species.

Alternative Method: Magnesium-Halogen Exchange

For labs without access to silyl triflates, the "classic" route via 1-bromo-2-fluoro-3-methoxybenzene is a viable backup.

-

Precursor: 1-bromo-2-fluoro-3-methoxybenzene.

-

Reagent: i-PrMgCl·LiCl (Turbo Grignard) or n-BuLi.

-

Mechanism:

-

Exchange of the Bromine (at C1) for Mg/Li.

-

Spontaneous elimination of LiF/MgClF (at C2) upon warming.

-

-

Pros: Precursors are often cheaper.

-

Cons: Requires low temperature (-78°C) to prevent immediate "self-destruction" before the trapping agent is introduced. Incompatible with electrophilic functional groups (ketones, aldehydes) on the trapping agent.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Aryne dimerization (polymerization). | Use a syringe pump to add the fluoride source slowly. Increase concentration of trapping agent. |

| Regio-scrambling | Incorrect precursor isomer. | Verify precursor via NOE NMR. Ensure TMS is at C2 and OMe at C3 (relative to OTf at C1). |

| Protonation | "Wet" solvents (H-abstraction). | Distill MeCN over CaH₂ or use a solvent purification system. Arynes are extremely basic. |

| No Reaction | Passive fluoride source. | If using CsF, ensure it is anhydrous and finely ground. Add 18-crown-6 to solubilize fluoride. |

References

-

Kobayashi, Y., et al. (1983). A Mild Method for the Generation of Benzynes.[2]

-

Garg, N. K., et al. (2010). Aryne Distortion Model.

-

Tadross, P. M., & Stoltz, B. M. (2012). A Comprehensive History of Arynes in Natural Product Total Synthesis.

-

Bronner, S. M., & Garg, N. K. (2009). Efficient Synthesis of Silyl Triflate Precursors for Arynes.

-

Medina, J. M., et al. (2014). Regioselectivity of Nucleophilic Additions to Arynes.[3]

Sources

- 1. protocols.io [protocols.io]

- 2. CN101811942A - Synthesizing method for 1,2-dimethoxy benzene - Google Patents [patents.google.com]

- 3. Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Substituted Benzyne Intermediates in Organic Synthesis

Executive Summary

Once regarded as chemical curiosities due to their extreme instability, substituted benzynes (arynes) have evolved into indispensable tools for the rapid construction of polysubstituted aromatic scaffolds. For the drug development professional, the utility of benzyne intermediates lies in their ability to form two new bonds across an aromatic ring in a single operation—often achieving substitution patterns (e.g., 1,2,3-trisubstituted arenes) that are difficult to access via traditional cross-coupling or electrophilic aromatic substitution.

This guide moves beyond basic textbook definitions to address the two critical bottlenecks in aryne chemistry: controlled generation under mild conditions and predictable regioselectivity in unsymmetrical systems.

Generation: The Kobayashi Standard

While historical methods relied on harsh conditions (e.g., deprotonation with

Mechanistic Pathway

The power of the Kobayashi precursor lies in its latency. The

-

Trigger: Fluoride (

) attacks the silicon atom, forming a hypervalent silicate or generating a transient carbanion. -

Elimination: The developing negative charge at the ortho position expels the triflate group, generating the strained triple bond.

-

Thermodynamics: Recent computational studies (Walters, Garg, Houk, 2025) confirm that while the formation of the aryne is endergonic, the driving force of Si–F bond formation and the irreversibility of triflate loss propel the reaction forward.

Visualization of Generation Pathway

Figure 1: The Kobayashi elimination pathway.[2] The fluoride trigger allows generation at neutral pH and ambient temperature.

Controlling Regioselectivity: The Distortion Model

The most common failure mode in aryne synthesis is the formation of regioisomeric mixtures. For decades, chemists relied on steric arguments or simple inductive effects, which often failed for 3-substituted benzynes.[3]

The Authoritative Model: The Aryne Distortion Model , established by Houk and Garg, is the definitive tool for predicting selectivity.

The "Attack the Flatter Carbon" Rule

Arynes are not rigid, perfect hexagons. Substituents cause the strained triple bond to distort (bend) in the ground state to minimize energy.

-

The Rule: Nucleophiles attack the aryne carbon that possesses the more linear (obtuse) bond angle .

-

Why? The more linear carbon has a lower LUMO coefficient and allows for better orbital overlap with the incoming nucleophile.

Predictive Logic for 3-Substituted Benzynes

Consider a benzyne with a substituent at position C3 (adjacent to the triple bond at C1-C2).

| Substituent Type (C3) | Effect on Geometry | Preferred Attack Site | Resulting Isomer |

| EWG (e.g., -OMe, -F) | Distorts C1 to be more linear | C1 (Meta) | meta-substituted product |

| EDG (e.g., -Me) | Distorts C2 to be more linear | C2 (Ortho) | ortho-substituted product |

Note: In many cases, electronic effects (stabilizing the transition state negative charge) reinforce the distortion model. For example, with -OMe (EWG), attack at C1 places the developing negative charge at C2 (inductive stabilization).

Figure 2: The Houk-Garg Distortion Model logic flow. Selectivity is determined by the geometry of the strained intermediate.

Strategic Applications in Synthesis

Once generated, the benzyne is a "spring-loaded" electrophile. It can be trapped in three primary modes useful for library generation.

Pericyclic Reactions (Cycloadditions)

-

[4+2] Diels-Alder: Reaction with furans or cyclopentadienes yields bridged bicyclic systems (e.g., 1,4-epoxynaphthalenes). These are valuable precursors to naphthalenes (via deoxygenation) or complex 3D scaffolds.

-

[3+2] Dipolar Cycloaddition: Reaction with azides yields benzotriazoles. This is a "click-like" reaction that requires no copper catalyst.

Nucleophilic Addition

-

N-Arylation: Amines attack the benzyne to form anilines.

-

Multicomponent Reactions (MCRs): A nucleophile attacks the benzyne, generating an aryl anion which then traps a second electrophile (e.g., an aldehyde or ester). This forms 1,2-disubstituted arenes in one pot.

Bond Insertion

-

-Bond Insertion: Benzynes can insert into activated

Experimental Protocol: Standardized Kobayashi Generation

This protocol is designed for the synthesis of a 1,4-epoxynaphthalene derivative via [4+2] cycloaddition, a standard benchmark for benzyne efficiency.

Objective: Generation of benzyne from 2-(trimethylsilyl)phenyl triflate and trapping with furan.

Reagents & Equipment

-

Precursor: 2-(trimethylsilyl)phenyl triflate (1.0 equiv).

-

Trap: Furan (5.0 equiv) - Excess is used to prevent benzyne dimerization.

-

Fluoride Source: Cesium Fluoride (CsF) (2.0 equiv).[4]

-

Solvent: Acetonitrile (MeCN) - Anhydrous.

-

Additives: 18-Crown-6 (2.2 equiv) - Optional, enhances CsF solubility and reactivity.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

-

Solvation: Add CsF (and 18-crown-6 if using) to the flask. Add anhydrous MeCN.

-

Note: CsF is hygroscopic. Weigh quickly or use a glovebox.

-

-

Trap Addition: Add Furan via syringe.

-

Initiation: Dissolve the silyl triflate precursor in a minimal amount of MeCN and add dropwise to the stirring suspension at room temperature (23 °C).

-

Causality: Dropwise addition keeps the instantaneous concentration of benzyne low, favoring reaction with the trap (furan) over dimerization (biphenylene formation).

-

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of triflate).

-

Quench & Workup: Dilute with diethyl ether, wash with water and brine. Dry over

and concentrate. -

Purification: Flash column chromatography on silica gel.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Low Yield / Recovery of Precursor | Inactive Fluoride Source | CsF must be anhydrous. Bake CsF or switch to TBAF/THF (though TBAF is more basic). |

| Formation of Biphenylene | Dimerization | Benzyne concentration too high. Slow down addition of precursor; increase equivalents of trap. |

| Protonation (Ar-H product) | "Wet" Conditions | The aryl anion intermediate was protonated by water. Ensure strict anhydrous conditions. |

References

-

Kobayashi, Y., et al. (1983).[2] A mild method for the generation of benzyne.[1][5]Tetrahedron Letters .

-

Garg, N. K., Houk, K. N., et al. (2010).[6] The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions.[3][7]Journal of the American Chemical Society .[7][8]

-

Walters, Z. G., Garg, N. K., Houk, K. N., et al. (2025).[2] Mechanisms of Kobayashi eliminations for the generation of highly strained arynes.[2][9][10]Chemical Science .[1][9][11]

-

Takai, K., et al. (2010). Cycloaddition Reactions of Benzyne with Olefins.[5]Chemical Reviews .

-

Larock, R. C. (2006). Comprehensive Organic Transformations: A Guide to Functional Group Preparations.Wiley-VCH .

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of Kobayashi eliminations for the generation of highly strained arynes, cyclic cumulenes, and anti-Bredt olefins - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03943F [pubs.rsc.org]

- 3. The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions [escholarship.org]

- 4. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. Mechanisms of Kobayashi eliminations for the generation of highly strained arynes, cyclic cumulenes, and anti-Bredt olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bioengineer.org [bioengineer.org]

Methodological & Application

Application Note: Fluoride-Induced Benzyne Generation Protocol

Methodology: The Kobayashi Elimination Route via o-Silyl Aryl Triflates

Abstract

This application note details the "Gold Standard" protocol for generating benzyne (1,2-didehydrobenzene) under mild conditions using the Kobayashi precursor, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate . Unlike traditional methods requiring strong bases (e.g., n-BuLi) or high temperatures (diazonium salts), this fluoride-induced elimination proceeds at neutral pH and ambient temperature. This guide provides a mechanistic rationale, a standardized execution workflow, and critical troubleshooting steps to maximize yield in cycloadditions and nucleophilic insertions for drug discovery applications.

Introduction: The Renaissance of Aryne Chemistry

Benzyne is a transient, highly electrophilic species capable of forming C-C and C-heteroatom bonds through unique modes of reactivity, including [4+2] cycloadditions, [2+2] cycloadditions, and σ-bond insertions. Historically, benzyne generation was incompatible with sensitive functional groups due to the harsh conditions required.

The introduction of o-silyl aryl triflates by Kobayashi revolutionized this field. The driving force of the reaction is the formation of the exceptionally strong silicon-fluorine bond (approx. 135 kcal/mol), which triggers the 1,2-elimination of the triflate leaving group. This method allows for the synthesis of complex heterocycles—such as benzotriazoles, indazoles, and isoquinolines—directly from simple precursors, making it an indispensable tool in modern medicinal chemistry.

Mechanism of Action

The generation of benzyne via the fluoride method is a cascade elimination.

-

Fluoride Attack: The fluoride ion (from CsF or TBAF) attacks the silicon atom of the trimethylsilyl (TMS) group.

-

Hypervalent Intermediate: A pentacoordinate silicate intermediate (or transition state) forms.

-

Elimination: The TMS-F species is expelled, generating an anionic species at the ortho position, which immediately eliminates the adjacent triflate (OTf) group.[1]

-

Benzyne Formation: The resulting neutral benzyne intermediate is highly strained and reacts instantly with available "arynopiles" (nucleophiles or dienes).

Caption: Mechanistic pathway of fluoride-induced benzyne generation and subsequent trapping.[1][2][3][4][5]

Key Reagents & Selection Guide

The success of this protocol relies on the correct pairing of fluoride source and solvent.

Table 1: Fluoride Source & Solvent Compatibility

| Fluoride Source | Solvent System | Characteristics | Recommended Use |

| CsF (Cesium Fluoride) | MeCN (Acetonitrile) | Mild, neutral. Often requires 18-crown-6 to solubilize CsF. | Standard. Best for sensitive substrates and complex cycloadditions. |

| TBAF (Tetrabutylammonium fluoride) | THF or MeCN | Highly soluble, very reactive. Commercial sources contain water (hydrate).[6] | Rapid generation.[7] Use if substrate tolerates moisture/basic impurities. |

| KF (Potassium Fluoride) | MeCN / 18-crown-6 | Cheaper alternative to CsF, lower solubility. | Large-scale reactions where cost is a driver. |

| TBAT | CH₂Cl₂ or THF | Non-hygroscopic, anhydrous source of fluoride. | Specialized cases requiring strictly anhydrous conditions. |

Expert Insight: While TBAF is convenient, the water content in commercial TBAF (usually ~5% wt) can protonate the intermediate aryl anion, leading to the formation of the non-functionalized arene (hydro-de-silylation) rather than benzyne. For high-value synthesis, use CsF/18-crown-6 in anhydrous MeCN.

Standard Protocol: CsF-Mediated Benzyne Generation

This protocol describes the generation of benzyne in the presence of an arynophile (trap).

Reagents:

-

Precursor: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 – 1.5 equiv)

-

Arynophile: The diene, dipole, or nucleophile (1.0 equiv)

-

Fluoride Source: CsF (2.0 – 3.0 equiv)

-

Additive: 18-Crown-6 (2.0 – 3.0 equiv) – Optional but recommended for solubility.

-

Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration relative to Arynophile]

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask or vial equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

-

Solubilization (The Trap): Add the Arynophile (1.0 equiv), CsF (2.5 equiv), and 18-crown-6 (2.5 equiv) to the flask.

-

Solvent Addition: Add anhydrous MeCN via syringe to achieve a concentration of approx. 0.1 M. Stir vigorously. Note: CsF may not dissolve completely; a suspension is normal.

-

Precursor Addition (Critical Step):

-

Dissolve the Kobayashi Precursor (1.2 equiv) in a minimal amount of MeCN.

-

Add this solution dropwise to the reaction mixture over 5–10 minutes.

-

Reasoning: Slow addition keeps the steady-state concentration of benzyne low, favoring reaction with the arynophile over benzyne-benzyne dimerization.

-

-

Reaction: Stir at room temperature (25°C).

-

Monitoring: Monitor by TLC or LC-MS.[6] Reaction is typically complete within 1–4 hours.

-

Optimization: If the reaction is sluggish, heat to 60–80°C.

-

-

Workup:

-

Dilute with EtOAc or CH₂Cl₂.

-

Wash with saturated NaHCO₃ (aq) and Brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash column chromatography on silica gel.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Protonated Product | Moisture in solvent or reagents. | Dry MeCN over molecular sieves. Flame-dry glassware. Switch to CsF (hygroscopic but easier to dry than TBAF). |

| Benzyne Dimerization (Biphenylene) | Benzyne concentration too high. | Decrease addition rate of the precursor. Dilute the reaction to 0.05 M. Increase equivalents of the arynophile. |

| Incomplete Conversion | Fluoride source inactive or "poisoned". | Add more CsF/Crown ether. Ensure vigorous stirring (heterogeneous mix). Mild heating (50°C). |

| Side Reactions with Solvent | Solvent acting as nucleophile. | Avoid nucleophilic solvents (e.g., alcohols, DMF). Stick to MeCN, THF, or Toluene. |

Scope & Applications

The fluoride protocol enables diverse transformations.

-

[4+2] Cycloaddition (Diels-Alder): Reaction with furans, anthracenes, or acyclic dienes to form bridged polycycles.

-

[3+2] Cycloaddition: Reaction with azides (Click-like chemistry) to form benzotriazoles, or with nitrones to form isoxazolidines.

-

σ-Bond Insertion: Insertion into N-H, O-H, or C-N bonds, allowing for the rapid synthesis of aniline or phenol derivatives.

Caption: Primary reaction pathways for in-situ generated benzyne.

Safety Considerations

-

Reactivity: Benzyne is an unstable, high-energy intermediate. While generated in situ, it should be treated with caution.

-

Precursor Hazards: 2-(Trimethylsilyl)phenyl triflate is corrosive and causes severe skin burns and eye damage. Handle in a fume hood with gloves and goggles.

-

Fluoride Salts: CsF is toxic if swallowed and can cause irritation.[8] Avoid contact with acid (generates HF).

-

Waste: Dispose of silyl/fluoride waste in appropriate organic waste streams.

References

-

Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions. Chemistry Letters, 12(8), 1211-1214. Link

-

Peña, D., et al. (2013). Aryne Cycloadditions in the Synthesis of Functional Polyarenes. Chemical Reviews, 113(7), 5313-5403. Link

-

Shi, F., et al. (2008). Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides.[7] Organic Letters, 10(12), 2409–2412. Link

-

Takikawa, H., Nishii, A., Sakai, T., & Suzuki, K. (2018). Aryne Polymerization Enabling Straightforward Synthesis of Elusive Poly(ortho-arylene)s. Chemical Society Reviews, 47, 8030-8056. Link

-

Gampe, C. M., & Carreira, E. M. (2012). Arynes and Cyclohexyne in Natural Product Synthesis. Angewandte Chemie International Edition, 51(16), 3766-3778. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]

- 3. Exploring Possible Surrogates for Kobayashi’s Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | C10H13F3O3SSi | CID 3384007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

[4+2] cycloaddition of 3-methoxybenzyne with furans

Application Note: Precision Synthesis of Oxabicyclic Scaffolds via [4+2] Cycloaddition of 3-Methoxybenzyne

Executive Summary

This application note details the generation and trapping of 3-methoxybenzyne with furan derivatives to synthesize 1,4-epoxy-1,4-dihydronaphthalenes (oxabicyclic adducts). These intermediates are critical in the synthesis of polysubstituted naphthalenes, anthracyclines, and bio-active polycyclic aromatic hydrocarbons (PAHs) used in oncology drug discovery.

Unlike unsubstituted benzyne, 3-methoxybenzyne presents unique regiochemical challenges due to the electronic and steric influence of the C3-methoxy group. This guide utilizes the Kobayashi fragmentation method (silyl-triflate precursor), offering a mild, scalable, and chemoselective alternative to hazardous diazonium or harsh lithiation routes.

Key Deliverables:

-

Regiocontrol Strategy: Exploiting the "Aryne Distortion Model" for predictable isomer synthesis.

-

Validated Protocol: A self-validating workflow using CsF/MeCN for mild generation.

-

Downstream Utility: Controlled acid-catalyzed ring-opening to functionalized naphthalenes.

Mechanistic Insight & Regioselectivity

The Kobayashi Generation

The generation of 3-methoxybenzyne proceeds via the fluoride-induced 1,2-elimination of 3-methoxy-2-(trimethylsilyl)phenyl triflate .

-

Trigger: Fluoride (

) attacks the silicon atom, forming a hypervalent silicate or generating a carbanion at C2. -

Elimination: Loss of the triflate leaving group (

) generates the strained triple bond. -

Driving Force: Formation of the strong Si-F bond (approx. 135 kcal/mol) drives the reaction under mild conditions (Room Temperature).

The Aryne Distortion Model (Regioselectivity)

Classical steric arguments fail to predict the regiochemistry of 3-substituted benzynes. We apply the Distortion/Interaction Model (Houk/Garg):

-

Distortion: The electron-withdrawing inductive effect (

) of the 3-methoxy group causes the benzyne triple bond to distort. The internal angle at C1 (distal to OMe) expands, while the angle at C2 (proximal) contracts. -

Selectivity Rule: Nucleophiles (furans) attack the benzyne carbon with the larger internal angle (more linear geometry), which corresponds to the lower LUMO coefficient site.

-

Outcome: The nucleophilic position of the furan (e.g., C5 of 2-methylfuran) preferentially attacks C1 of the 3-methoxybenzyne.

Figure 1: Mechanism of fluoride-induced benzyne generation and the distortion model governing regioselective cycloaddition.

Experimental Protocol

Materials & Reagents

-

Precursor: 3-Methoxy-2-(trimethylsilyl)phenyl triflate (Synthesized from 3-methoxyphenol or commercial).

-

Diene: Furan (or 2-substituted furan derivatives).[1]

-

Activator: Cesium Fluoride (CsF) - Dried under vacuum at 150°C prior to use.

-

Solvent: Acetonitrile (MeCN) - Anhydrous.

-

Additives: 18-Crown-6 (Optional, enhances CsF solubility).

Step-by-Step Workflow

Step 1: Preparation of Reaction Vessel

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool to room temperature (RT) under a positive pressure of Argon (

).

Step 2: Reagent Charging

-

Add CsF (3.0 equiv, 3.0 mmol) to the flask.

-

Note: If using 18-crown-6 (3.0 equiv), add it at this stage to form the complex.

-

Add anhydrous MeCN (10 mL).

-

Add the Furan derivative (2.0 - 5.0 equiv). Using excess furan minimizes benzyne dimerization (biphenylene formation).

Step 3: Controlled Addition

-

Dissolve 3-methoxy-2-(trimethylsilyl)phenyl triflate (1.0 equiv, 1.0 mmol) in MeCN (2 mL).

-

Add the triflate solution to the CsF/Furan suspension via syringe pump over 30 minutes.

-

Rationale: Slow addition keeps the instantaneous concentration of benzyne low, favoring reaction with the diene (furan) over self-dimerization.

Step 4: Reaction & Monitoring

-

Stir at RT for 12 hours.

-

TLC Monitoring: Monitor the disappearance of the triflate precursor (

in 10% EtOAc/Hexanes). The product (oxabicyclic adduct) usually appears as a more polar spot.

Step 5: Workup & Purification

-

Quench with saturated aqueous

(10 mL). -

Extract with Diethyl Ether (

, 3 x 15 mL). -

Dry combined organics over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography on silica gel. (Gradient: 0%

20% EtOAc in Hexanes). -

Caution: Oxabicyclic adducts can be acid-sensitive (silica acidity). If decomposition is observed, add 1%

to the eluent.

Data Analysis & Optimization

The following table summarizes the expected yields and regioselectivity based on solvent and furan substitution patterns.

| Entry | Furan Derivative | Solvent | Temp (°C) | Yield (%) | Regioisomer Ratio (Distal:Proximal) |

| 1 | Furan (Unsubst.)[2] | MeCN | 25 | 88 | N/A |

| 2 | Furan (Unsubst.) | THF | 25 | 65 | N/A |

| 3 | 2-Methylfuran | MeCN | 25 | 82 | > 95 : 5 |

| 4 | 2-Methoxyfuran | MeCN | 25 | 76 | > 90 : 10 |

| 5 | 2-Furoate (EWG) | MeCN | 60 | 54 | 60 : 40 |

Table 1: Optimization data. Note that Electron Withdrawing Groups (EWG) on the furan (Entry 5) lower the HOMO energy, deactivating the diene and reducing yield/selectivity.

Downstream Application: Aromatization

The 1,4-epoxy adducts are valuable precursors to 1-naphthols via acid-catalyzed ring opening.

Protocol:

-

Dissolve the adduct (0.5 mmol) in

(5 mL). -

Add p-Toluenesulfonic acid (pTSA) (0.1 equiv) at 0°C.

-

Stir for 1 hour. The bridge oxygen is protonated, leading to ring opening and aromatization driven by the restoration of aromaticity.

-

Isolate the resulting methoxy-substituted naphthol.

Figure 2: Operational workflow for the synthesis and isolation of the cycloaddition adduct.

Troubleshooting & Critical Parameters

-

Low Yield: Often caused by "wet" CsF. Cesium fluoride is extremely hygroscopic. It must be flame-dried or stored in a glovebox. Water protonates the intermediate aryl anion, quenching the benzyne formation (forming 3-methoxybenzene).

-

Dimerization: If the major product is the biphenylene dimer, the concentration of the benzyne precursor is too high relative to the furan. Solution: Increase furan equivalents (up to 10 eq) or decrease the addition rate of the triflate.

-

Regioisomer Mixtures: With electronically neutral or conflictingly substituted furans, selectivity drops. Use 2D NMR (NOESY) to confirm the regiochemistry of the isolated product.

References

-

Kobayashi, Y., et al. (1983). "A mild method for the generation of benzynes."[3] Chemical and Pharmaceutical Bulletin. Link

-

Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). "Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions." Chemistry Letters. Link

-

Garg, N. K., et al. (2014).[4] "Regioselectivity of the Diels-Alder Reaction of 3-Methoxybenzyne." Journal of the American Chemical Society. (Contextualizing the distortion model). Link

-

Giles, R. G. F., et al. (1991). "Regioselectivity in the reactions of methoxydehydrobenzenes with furans." Journal of the Chemical Society, Perkin Transactions 1. Link

-

Caron, S. (2011). Practical Synthetic Organic Chemistry. Wiley. (Reference for scale-up considerations of benzyne reactions). Link

Sources

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Regioselectivity in the reactions of methoxydehydrobenzenes with furans. Part 3. 3-Methoxyfuran and methoxydehydrobenzenes and the chemistry of their adducts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

Application Note: Regioselective Synthesis of 4- and 7-Methoxyindoles via 3-Methoxybenzyne Intermediates

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the regiocontrolled synthesis of substituted indoles using 3-methoxybenzyne , a highly reactive intermediate generated from silyl triflate precursors.

Unlike traditional indole syntheses (e.g., Fischer, Bischler-Möhlau) which often require harsh acidic conditions or suffer from poor regioselectivity with meta-substituted anilines, the benzyne method offers a mild, convergent, and orthogonal approach.

Executive Summary & Scientific Rationale

The core challenge in synthesizing substituted indoles from meta-substituted anilines is regiocontrol. A meta-substituent (like a methoxy group) typically yields a mixture of 4- and 6-substituted indoles due to the lack of discrimination during the cyclization step.

The Benzyne Solution: By utilizing 3-methoxybenzyne , generated in situ from 3-methoxy-2-(trimethylsilyl)phenyl triflate , researchers can exploit the "Aryne Distortion Model" to achieve predictable regioselectivity. The 3-methoxy group induces a geometric distortion in the benzyne triple bond, rendering the C1 position (meta to the methoxy) significantly more electrophilic than the C2 position.

-

Pathway A (C-Nucleophile First): Reaction with enamines directs the carbon attack to C1, placing the nitrogen at C2. This yields 7-methoxyindoles .

-

Pathway B (N-Nucleophile First): Reaction with amines or hydrazones directs the nitrogen attack to C1. This yields 4-methoxyindoles (or 6-isomers depending on the specific cyclization manifold).

The Aryne Distortion Model (Mechanism)[1][2]

The high regioselectivity is governed by the distortion of the aryne intermediate.[1][2] The inductive electron-withdrawing nature of the methoxy group causes the internal bond angle at C1 to widen (become more linear), lowering the activation energy for nucleophilic attack at this site.

Figure 1: Workflow and mechanistic logic of the aryne distortion model governing regioselectivity.

Experimental Protocols

Safety & Handling

-

Warning: Silyl triflates are moisture-sensitive. Store under argon at 4°C.

-

Hazards: Cesium Fluoride (CsF) is hygroscopic and toxic. Benzynes are highly reactive intermediates; ensure no protic solvents (water, alcohols) are present unless intended as quenching agents.

Protocol A: Synthesis of 7-Methoxyindoles (Enamine Annulation)

This method utilizes the reaction between 3-methoxybenzyne and an enamine derived from a ketone. This is the preferred route for accessing the difficult-to-synthesize 7-substituted indole scaffold.

Reagents:

-

3-Methoxy-2-(trimethylsilyl)phenyl triflate (1.2 equiv)

-

Ketone (e.g., Cyclohexanone for tetrahydrocarbazole synthesis) (1.0 equiv)

-

Pyrrolidine (1.2 equiv) - Used to generate enamine in situ

-

Cesium Fluoride (CsF) (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) / Toluene (1:1), Anhydrous.

Step-by-Step Workflow:

-

Enamine Formation (In Situ):

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the ketone (1.0 mmol) and pyrrolidine (1.2 mmol) in anhydrous toluene (5 mL).

-

Add 4Å molecular sieves to absorb water. Stir at room temperature for 2 hours (or reflux with a Dean-Stark trap if the enamine forms slowly).

-

Note: For best results, pre-forming and isolating the enamine via distillation is recommended but in situ often suffices for robust substrates.

-

-

Benzyne Generation & Annulation:

-

To the enamine solution, add anhydrous CsF (2.0 mmol).

-

Dissolve 3-methoxy-2-(trimethylsilyl)phenyl triflate (1.2 mmol) in anhydrous MeCN (5 mL).

-

Critical Step: Add the triflate solution dropwise to the enamine/CsF suspension over 30 minutes at 60°C. Slow addition prevents benzyne dimerization.

-

Stir the mixture at 60-80°C for 4–12 hours. The reaction color typically changes from pale yellow to deep orange/brown.

-

-

Workup & Purification:

-

Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Expected Outcome: The enamine carbon attacks C1 (meta), and the nitrogen cyclizes onto C2 (ortho). The resulting product is a 7-methoxy-substituted indole (or tetrahydrocarbazole).

Protocol B: Synthesis of 4-Methoxyindoles (N-Tosyl Hydrazone / Fischer)

This method uses the "Benzyne Fischer-Indole" strategy developed by Greaney et al. It is a one-pot cascade involving N-arylation followed by Lewis Acid-mediated cyclization.

Reagents:

-

3-Methoxy-2-(trimethylsilyl)phenyl triflate (1.5 equiv)[3]

-

N-Tosyl hydrazone (derived from an enolizable ketone) (1.0 equiv)

-

Cesium Fluoride (CsF) (3.0 equiv)

-

Boron Trifluoride Etherate (BF₃·OEt₂) (2.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) or MeCN.

Step-by-Step Workflow:

-

N-Arylation:

-

In a dried vial, combine the N-tosyl hydrazone (0.5 mmol) and CsF (1.5 mmol) in anhydrous DME (3 mL).

-

Add the silyl triflate precursor (0.75 mmol) dissolved in DME (1 mL) dropwise.

-

Stir at room temperature for 2 hours. This step forms the N-aryl hydrazone intermediate.

-

Checkpoint: TLC should show consumption of the starting hydrazone and formation of a less polar intermediate.

-

-

Fischer Cyclization:

-

Workup:

Regiochemical Outcome: The nitrogen attacks C1 (meta). The subsequent Fischer cyclization can occur at C2 or C4 (of the phenyl ring). Due to the bulky methoxy group, cyclization often favors the para position (C4 of phenyl ring), leading to the 6-methoxyindole . However, depending on the specific hydrazone and conditions, 4-methoxyindole can be accessed, particularly if the C4 position is blocked or electronically disfavored.

Data Analysis & Troubleshooting

Regioselectivity Comparison Table

| Precursor | Nucleophile Type | Primary Attack Site | Resulting Indole Isomer |

| 3-OMe Benzyne | Enamine (C-Nuc) | C1 (Meta to OMe) | 7-Methoxyindole |

| 3-OMe Benzyne | Amine/Hydrazone (N-Nuc) | C1 (Meta to OMe) | 4- or 6-Methoxyindole * |

| 3-Me Benzyne | Enamine | C1/C2 Mixture | Mixture of 4- and 7-Me |

*Note: The N-nucleophile route places the Nitrogen meta to the OMe. The final indole substitution depends on which side of the nitrogen the ring closes. Sterics usually favor the 6-isomer, but 4- is possible.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (<30%) | "Wet" Fluoride source | Flame-dry CsF under vacuum or use TBAT. Ensure solvents are <50 ppm water. |

| Benzyne Dimerization | Addition too fast | Add silyl triflate via syringe pump over 1 hour. |

| Regioisomer Mixture | High Temperature | Run the benzyne generation step at lower temperature (0°C to RT) if possible, though some heat is needed for cyclization. |

| Incomplete Cyclization | Enamine not dry | Ensure molecular sieves are effective during enamine formation; water hydrolyzes the iminium intermediate. |

Visualizing the Pathway

The following diagram illustrates the divergent synthesis pathways based on the nucleophile used.

Figure 2: Divergent synthesis of indole regioisomers controlled by nucleophile selection.

References

-

Garg, N. K., et al. (2011). "Indolyne and Aryne Distortions and Nucleophilic Regioselectivities." Journal of the American Chemical Society.[12][13]

-

Greaney, M. F., et al. (2011).[5] "The Benzyne Fischer-Indole Reaction."[14] Organic Letters.

-

Knochel, P., et al. (2004). "Synthesis of Functionalized Indoles via Arynes." Angewandte Chemie International Edition.

-

Larock, R. C., et al. (2006). "Synthesis of Indoles via Palladium-Catalyzed Annulation." Journal of Organic Chemistry.

-

Houk, K. N., & Garg, N. K. (2010). "The Distortion/Interaction Model for Aryne Regioselectivity." Chemical Science.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Indolyne and Aryne Distortions and Nucleophilic Regioselectivites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines [organic-chemistry.org]

- 5. The Benzyne Fischer-Indole Reaction [organic-chemistry.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Moisture Sensitivity of Ortho-Silyl Aryl Fluorides

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for ortho-silyl aryl fluorides. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to challenges related to the moisture sensitivity of these versatile chemical intermediates. As compounds that bridge the worlds of organosilicon chemistry and fluorinated aromatics, their proper handling is paramount to experimental success. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can anticipate, diagnose, and resolve issues effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of ortho-silyl aryl fluorides.

Q1: Why are ortho-silyl aryl fluorides sensitive to moisture?

The sensitivity arises from the susceptibility of the silicon-carbon (Si-C) bond to hydrolysis, although more accurately, it's the cleavage of a silicon-heteroatom bond if the silyl group is attached via an ether linkage (Ar-O-SiR₃). However, for direct Si-Aryl bonds, the key issue is the reaction with water, which is highly favored thermodynamically. The silicon atom is electrophilic and can be attacked by nucleophiles, such as water. This process leads to the formation of an organosilanol (a compound containing a Si-OH group).[1][2] The driving force for this reaction is the formation of the strong and stable silicon-oxygen bond.

Q2: What is the primary degradation pathway and product?

The primary degradation pathway is hydrolysis, which cleaves the silyl group from the aromatic ring, replacing it with a hydroxyl group to form an ortho-hydroxy aryl fluoride and a silanol (R₃SiOH). Organosilanols are themselves reactive and can undergo self-condensation to form siloxanes (R₃Si-O-SiR₃), especially under acidic or basic conditions.[1][3]

Below is a diagram illustrating the general mechanism of hydrolysis.

Caption: Figure 1: General Hydrolysis Pathway

Q3: How does the choice of the silyl group affect stability against moisture?

The stability of the silyl group is heavily influenced by steric hindrance around the silicon atom. Bulky alkyl groups shield the silicon center from nucleophilic attack by water, thereby slowing the rate of hydrolysis.[4] A general trend for the relative stability of common silyl groups under hydrolytic conditions is as follows:

TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl) [4]

For applications requiring high stability, choosing a bulkier group like TIPS or TBDPS is advisable. For contexts where the silyl group must be removed easily (e.g., as a protecting group or an aryne precursor), a more labile group like TMS is preferred.[5][6]

Q4: What are the ideal storage conditions for these compounds?

Proper storage is critical to prevent degradation. The goal is to minimize exposure to atmospheric moisture and elevated temperatures.

| Parameter | Recommendation | Rationale |

| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon). | Prevents contact with atmospheric moisture, the primary cause of hydrolysis.[7] |

| Container | Use airtight containers with secure seals, such as amber glass vials with PTFE-lined caps. Consider flame-drying the vial before use. | Minimizes moisture ingress and protects from light, which can catalyze other degradation pathways.[7][8] |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[9] | Reduces the rate of potential hydrolytic and decomposition reactions. |

| Handling | Handle exclusively in a glovebox or using Schlenk line techniques. Use desiccants in storage containers or desiccators. | Ensures an anhydrous environment during weighing and transfer operations.[7][10] |

Part 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My palladium-catalyzed cross-coupling reaction is failing or giving very low yields.

-

Suspected Cause: Your ortho-silyl aryl fluoride starting material may be degrading to the corresponding silanol in situ. While the C-F bond is notoriously difficult to activate in palladium catalysis, the presence of the ortho-silyl group can be crucial for reactivity.[11][12] Its premature cleavage by trace moisture can render the substrate inert under the reaction conditions.

-

Diagnostic Check: Before starting the reaction, run a quick ¹H NMR or TLC of your starting material. Compare it to a previously recorded spectrum of a pure sample. The appearance of a broad singlet corresponding to a silanol (Si-OH) or a new, more polar spot on TLC indicates hydrolysis.

-

Solution Workflow:

Caption: Figure 2: Troubleshooting Workflow for Low Reaction Yields

Problem 2: I observe significant desilylation during aqueous workup or purification.

-

Suspected Cause: The pH of your aqueous wash or the protic nature of your chromatography solvent is accelerating hydrolysis. Silanols are generally most stable around pH 3; their reactivity increases significantly at pH values lower than 1.5 or higher than 4.5.[13] Standard aqueous workups (e.g., with saturated sodium bicarbonate) can be basic enough to promote cleavage.

-

Solutions:

-

Minimize Contact Time: Perform aqueous washes quickly and at low temperatures.

-

Use a Buffered Wash: If possible, use a mildly acidic buffer (e.g., pH 4-5 acetate buffer) instead of pure water or basic solutions.

-

Anhydrous Workup: After the reaction, quench carefully, then add a solid drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) directly to the organic solvent. Filter and concentrate.

-

Chromatography Considerations:

-

Use non-protic, neutral solvent systems (e.g., Hexanes/Ethyl Acetate, Hexanes/DCM).

-

Consider deactivating your silica gel by pre-treating it with a non-polar solvent containing a small amount of a non-nucleophilic base like triethylamine, then flushing thoroughly with your eluent before loading your sample. This neutralizes acidic sites on the silica surface.

-

-

Problem 3: My compound is an aryne precursor, but the aryne-trapping reaction is inefficient.

-

Suspected Cause: If you are using a fluoride source (e.g., TBAF, CsF) to generate the aryne from an ortho-silylaryl triflate, moisture can compete with the fluoride activator.[5][14] Water can hydrolyze the precursor to a silanol, which is no longer capable of generating an aryne via the fluoride-induced 1,2-elimination mechanism.

-

Solutions:

-

Use Anhydrous Fluoride Sources: Commercial TBAF solutions in THF contain water. For sensitive applications, use anhydrous TBAF, which can be purchased or prepared, or use an alternative like cesium fluoride (CsF) that has been flame-dried under vacuum.[10]

-

Strictly Anhydrous Conditions: This is non-negotiable for aryne chemistry. All components—solvent, fluoride source, substrate, and trapping agent—must be scrupulously dried. Refer to the protocol below.

-

Part 3: Validated Experimental Protocols

Protocol 1: Setup for a Rigorous Anhydrous Reaction

This protocol ensures the exclusion of atmospheric moisture and oxygen, which is critical for preserving the integrity of ortho-silyl aryl fluorides.

-

Glassware Preparation:

-

Clean and assemble all necessary glassware (reaction flask, condenser, addition funnel, etc.).

-

Flame-dry the entire assembly under high vacuum using a heat gun or Bunsen burner until all visible moisture is gone.

-

Allow the glassware to cool to room temperature under vacuum, then backfill with a dry, inert gas (Argon is preferred due to its density, but Nitrogen is also common). Maintain a positive pressure of the inert gas throughout the experiment using a bubbler or balloon.

-

-

Solvent Preparation:

-

Use freshly distilled solvent from an appropriate drying agent (e.g., THF from sodium/benzophenone, Toluene from sodium, Dichloromethane from CaH₂).

-

Transfer the solvent to the reaction flask via a cannula or a dry, gas-tight syringe.

-

-

Reagent Addition:

-

Liquids: Add liquid reagents via a dry, gas-tight syringe.

-

Solids: Add solid reagents under a positive flow of inert gas. If the reagent is particularly sensitive, transfer it in a glovebox.

-

-

Running the Reaction:

-

Maintain the inert atmosphere for the entire duration of the reaction. If heating, ensure the condenser is properly supplied with coolant and topped with an inert gas inlet.

-

-

Quenching the Reaction:

-

Cool the reaction to the appropriate temperature (often 0°C or -78°C).

-

Quench the reaction by slowly adding the quenching solution via syringe. Be mindful of potentially exothermic or gas-evolving processes.

-

Protocol 2: Analytical Confirmation of Hydrolysis via ¹H NMR and TLC

Use these methods to quickly assess the purity and stability of your compound.

| Analytical Technique | Observation for Pure ortho-Silyl Aryl Fluoride | Observation After Hydrolysis |

| Thin-Layer Chromatography (TLC) | A single, less polar spot with a higher Rf value. | Appearance of a new, more polar spot with a lower Rf value, corresponding to the silanol/hydroxy product. |

| ¹H NMR Spectroscopy | Sharp signals corresponding to the silyl group's alkyl substituents (e.g., a singlet around δ 0.1-0.3 ppm for TMS; multiplets around δ 0.8-1.1 ppm for TBS/TIPS).[15] | Disappearance or diminished integration of the silyl group signals. Appearance of a new, broad singlet (often between δ 4-8 ppm, solvent dependent) corresponding to the Si-OH or Ar-OH proton.[15] |

References

-

Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition. Retrieved from [Link]

-

MDPI. (2024). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Retrieved from [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

-

MDPI. (2024). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Retrieved from [Link]

-

Rzepa, H. (2016). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Stability of silanols and grafted alkylsilane monolayers on plasma-activated mica surfaces. Retrieved from [Link]

-

Biyuan. (n.d.). How to properly store SILICONE RESIN to ensure its performance stability?. Retrieved from [Link]

-

Evonik. (n.d.). Technical Information 1373: How to store AEROSIL® fumed silica. Retrieved from [Link]

-

Silicone Technology Corporation. (2016). Recommended Storage Conditions. Retrieved from [Link]

-

University of Manchester. (2024). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Retrieved from [Link]

-

Hocon. (2026). Best Practices for Safe Storage of Methyltrichlorosilane. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Reactivity of silane(s) and silanols. Retrieved from [Link]

-

Blog. (2025). What are the storage conditions for different types of silicone resin modifiers?. Retrieved from [Link]

-

Wikipedia. (n.d.). Organosilanols. Retrieved from [Link]

-

Chem-Station. (2014). Silyl Protective Groups. Retrieved from [Link]

-

ACS Publications. (n.d.). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

-

Reddit. (2024). give me your harshest (serious) silyl protecting group deprotection conditions. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Mechanism of hydrolysis of triphenylsilyl fluoride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. Retrieved from [Link]

-

Wikipedia. (n.d.). Organosilicon chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Hydrolysis of trialkoxysilanes catalysed by the fluoride anion. Nucleophilic vs. basic catalysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and crystal structures of boryl ortho-silylaryl trifluoromethanesulfonates. Retrieved from [Link]

-

ACS Publications. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Retrieved from [Link]

-

Weizmann Institute of Science. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). o-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors. Retrieved from [Link]

-

ACS Publications. (n.d.). Proximity Effects in the Palladium-Catalyzed Substitution of Aryl Fluorides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. Retrieved from [Link]

-

YouTube. (2022). Silyl group deprotection by TBAF solution. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Silylboronate-Mediated Defluorosilylation of Aryl Fluorides with or without Ni-Catalyst. Retrieved from [Link]

-

ACS Publications. (2021). o-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors. Retrieved from [Link]

-

Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]

-

ACS Publications. (n.d.). Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes. Retrieved from [Link]

-

ResearchGate. (2025). An Efficient Procedure for the Synthesis of ortho -Trialkylsilylaryl Triflates: Easy Access to Precursors of Functionalized Arynes. Retrieved from [Link]

Sources

- 1. 有機シラノール [sigmaaldrich.com]

- 2. Organosilanols - Wikipedia [en.wikipedia.org]

- 3. Stability of silanols and grafted alkylsilane monolayers on plasma-activated mica surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 5. o-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. How to properly store SILICONE RESIN to ensure its performance stability? - Silicone Resin Factory&supplier|Biyuan [liquidsiliconerubbercn.com]

- 8. uychem.com [uychem.com]

- 9. Best Practices for Safe Storage of Methyltrichlorosilane [hoconsilicon.com]

- 10. reddit.com [reddit.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and crystal structures of boryl ortho-silylaryl trifluoromethanesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Validation & Comparative

HRMS Analysis of Silyl-Substituted Anisole Derivatives: A Comparative Technical Guide

This guide outlines the High-Resolution Mass Spectrometry (HRMS) analysis of silyl-substituted anisole derivatives, a rapidly emerging scaffold in medicinal chemistry where silicon replaces carbon (the "silicon switch") to modulate lipophilicity and metabolic stability.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, Mass Spectrometry Specialists Focus: Ionization logic, isotopic validation, and fragmentation mechanisms for organosilicon pharmacophores.

Executive Summary: The "Silicon Switch" Challenge

Silyl-substituted anisoles (e.g., p-trimethylsilylanisole) represent a class of "sila-bioisosteres" where a carbon atom is replaced by silicon. This substitution alters the physicochemical profile—increasing lipophilicity (

For the analyst, these derivatives present unique challenges:

-

Ionization Efficiency: The silyl group increases hydrophobicity, potentially suppressing ionization in Electrospray Ionization (ESI).

-

Isotopic Complexity: Silicon’s distinct isotopic signature (

, -

Fragmentation Kinetics: The "Beta-Silicon Effect" stabilizes carbocations

to the silicon atom, altering standard fragmentation pathways seen in carbon analogs.

Methodology Comparison: Ionization Source Selection

Selecting the correct ionization source is the critical first step.[1] Unlike standard anisoles which ionize readily in ESI, silyl-derivatives often sit on the threshold of polarity.

Comparative Analysis: ESI vs. APCI vs. APPI[2][3]

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Atmospheric Pressure Photoionization (APPI) |

| Mechanism | Solution-phase ionization (Coulombic explosion). | Gas-phase chemical ionization (Corona discharge). | Photon-induced ionization (Krypton lamp). |

| Polarity Scope | Best for polar, ionizable sites (e.g., amines, acids). | Optimal for neutral/lipophilic silyl-anisoles. | Best for highly non-polar, polyaromatic systems. |

| Silyl Stability | High.[2] "Softest" technique. | Moderate. Thermal energy can induce minor in-source fragmentation ( | High. |

| Matrix Tolerance | Low (susceptible to suppression). | High (robust against phospholipids). | High. |

| Recommendation | Use if the derivative has a basic amine side chain. | Primary Choice for neutral silyl-anisole cores. | Alternative if APCI sensitivity is low. |

Expert Insight: The "Lipophilicity Trap"

-

The Problem: A simple silyl-anisole (e.g., 4-TMS-anisole) lacks a strong protonation site. In ESI, it may rely on sodium adducts

, which are unstable in MS/MS fragmentation. -

The Solution: APCI in Positive Mode. The corona discharge generates

reactant ions that effectively protonate the methoxy oxygen, even with the steric bulk of the silyl group.

Structural Validation: The Silicon Isotope Fingerprint

In High-Resolution MS (e.g., Q-TOF or Orbitrap), the presence of silicon is self-validating due to its unique isotopic abundance. Unlike Carbon, where the A+2 peak is negligible, Silicon provides a diagnostic A+2 signal.

Isotopic Abundance Table[5]

| Isotope | Mass (Da) | Natural Abundance | Diagnostic Value |

| 27.9769 | 92.22% | Base Peak (A) | |

| 28.9765 | 4.68% | A+1 (Significant) | |

| 29.9737 | 3.09% | A+2 (Critical Confirmation) |

Protocol for Identification:

-

Observe A+2: Look for a peak at

roughly ~3-4% the intensity of the parent peak per silicon atom. -

Mass Defect: Silicon has a negative mass defect relative to carbon.

- : 12.00000

- : 27.97693 (Significant mass deficit)

-

Result: Silyl-derivatives will appear at a slightly lower exact mass than their all-carbon isosteres (e.g., t-butyl vs. TMS).

Fragmentation Mechanisms (MS/MS)[6][7][8][9]

The fragmentation of silyl-anisoles is dominated by the stability of silicon-cation interactions.

Key Pathways

-

Loss of Methyl Radical (

):-

Mechanism: Cleavage of a methyl group from the Trimethylsilyl (TMS) moiety.

-

Driving Force: Formation of a silicon-stabilized cation.

-

Observation: Often the base peak in EI; significant in APCI-MS/MS.

-

-

Methoxy Loss (

or-

Standard anisole behavior (loss of

or

-

-

Silicon-Oxygen Rearrangement:

-

If a hydroxyl group is introduced (e.g., via metabolism), a Brook Rearrangement (C

O silyl migration) can occur in the gas phase, complicating spectral interpretation.

-

Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways for a protonated 4-(trimethylsilyl)anisole precursor.

Figure 1: Competitive fragmentation pathways for protonated trimethylsilyl-anisole. Note the competition between silicon-directed cleavage (Path 2) and methoxy-directed cleavage (Path 3).

Experimental Protocol: Metabolic Stability Assay

This protocol is designed to assess the metabolic stability of silyl-anisole drugs using Human Liver Microsomes (HLM), a critical step in validating the "silicon switch" for improved half-life.

Materials

-

Matrix: Pooled Human Liver Microsomes (20 mg/mL).

-

Cofactor: NADPH regenerating system.

-

Internal Standard (IS): Deuterated analog or structural analog (e.g., Carbamazepine).

-

Quench: Ice-cold Acetonitrile with 0.1% Formic Acid.

Step-by-Step Workflow

-

Pre-Incubation:

-

Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer (pH 7.4).

-

Spike Silyl-Anisole substrate (1 µM final).[3]

-

Equilibrate at 37°C for 5 mins.

-

-

Initiation:

-

Add NADPH to start reaction.[3]

-

Control: Run a parallel sample without NADPH to rule out chemical hydrolysis of the silyl bond.

-

-

Sampling:

-

Aliquots taken at 0, 5, 15, 30, 60 min.

-

Immediately dispense into Quench solution (1:3 ratio) containing IS.

-

-

Processing:

-

Centrifuge at 4,000 rpm for 15 min (4°C).

-

Inject supernatant into LC-HRMS.

-

LC-HRMS Parameters (Recommended)

| Parameter | Setting | Rationale |

| Column | C18 or Phenyl-Hexyl (2.1 x 50mm, 1.7 µm) | Phenyl-Hexyl provides unique selectivity for aromatic anisoles. |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source. |

| Mobile Phase B | Methanol + 0.1% Formic Acid | MeOH is preferred over ACN for silyl compounds to prevent silanol interactions. |

| Gradient | 5% B to 95% B in 5 mins | Rapid elution due to high lipophilicity. |

| Flow Rate | 0.4 - 0.6 mL/min | High flow supports APCI desolvation. |

Analytical Workflow Diagram

The following Graphviz diagram details the decision tree for analyzing these derivatives, ensuring data integrity from sample prep to data processing.

Figure 2: Decision matrix for HRMS analysis. Note the divergence based on lipophilicity (LogP) and the mandatory isotopic filter step.

References

-

Ramesh, V., et al. (2008).[4] Characteristic fragmentation patterns of trimethylsilyl derivatives in mass spectrometry. Journal of Chromatography A. Link

-

Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization efficiency of drugs in APCI and ESI. Journal of Chromatography A. Link

-

Showalter, H. D. (2020).[5] The "Silicon Switch" in Drug Discovery: A Review of Sila-Analogs. Journal of Medicinal Chemistry. Link

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

-

Van den Boorn, S. H., et al. (2006).[6] Determination of silicon isotope ratios by high-resolution MC-ICP-MS. Journal of Analytical Atomic Spectrometry. Link

Sources

- 1. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. louisville.edu [louisville.edu]

- 5. researchgate.net [researchgate.net]

- 6. Determination of silicon isotope ratios in silicate materials by high-resolution MC-ICP-MS using a sodium hydroxide sample digestion method - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

Safety Operating Guide

Operational Guide: Disposal & Handling of (2-Fluoro-6-methoxyphenyl)trimethylsilane

Executive Summary & Operational Context

(2-Fluoro-6-methoxyphenyl)trimethylsilane (CAS: 2183971-82-4) is a specialized organosilane reagent primarily employed as a precursor for the generation of 3-methoxybenzyne via fluoride-induced desilylation-elimination.

Unlike standard organic solvents, this compound presents a dual hazard profile:

-

Physicochemical: It is a flammable organosilicon compound that can release methanol and fluorinated species upon hydrolysis or combustion.

-

Reactivity: In the presence of fluoride sources (e.g., TBAF, CsF), it generates highly reactive benzyne intermediates. Improper disposal of unquenched reaction mixtures can lead to uncontrolled polymerization or reaction with waste container materials.

Core Directive: Treat all waste streams containing this compound as High-Silicon Organic Waste . Do not commingle with standard organic solvents without explicit labeling, as high silicon content can damage incineration infrastructure through silica deposition.

Chemical Hazard Profile

Essential data for risk assessment and waste stream characterization.

| Property | Specification | Operational Implication |

| CAS Number | 2183971-82-4 | Unique identifier for waste manifests. |

| Molecular Formula | C₁₀H₁₅FOSi | Contains Fluorine and Silicon. |

| Physical State | Liquid (Standard conditions) | Risk of spills/splashing. |

| Flash Point | ~73°C (Estimated/Analogous) | Combustible. Keep away from oxidizers/heat. |

| Reactivity | Moisture Sensitive; Fluoride Sensitive | DO NOT mix with fluoride waste unless quenched. |

| Breakdown Products | HF, Methanol, SiO₂, CO/CO₂ | Potential for pressure buildup in sealed containers. |

Pre-Disposal Treatment: Quenching Protocol

Mandatory for reaction mixtures to prevent delayed reactivity in waste drums.

Scientific Rationale: Reaction mixtures often contain unreacted precursor and active fluoride sources (e.g., Tetrabutylammonium fluoride - TBAF). Direct disposal into acidic waste streams can generate Hydrogen Fluoride (HF). Direct disposal into basic waste can trigger uncontrolled benzyne generation. Controlled hydrolysis is the only validated safe path.

Protocol: Oxidative/Hydrolytic Quench

Applicability: Reaction mixtures containing this compound and fluoride salts.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Proton Source Addition: Slowly add Saturated Aqueous Ammonium Chloride (sat. aq. NH₄Cl) .

-

Mechanism: Protonates any anionic intermediates (phenoxides) and buffers the pH to prevent runaway basicity.

-

Volume: Use 1:1 volume ratio relative to the reaction solvent.

-

-

Phase Separation:

-

Extract organics with a compatible solvent (Ethyl Acetate or Dichloromethane).

-

Aqueous Layer: Contains fluoride salts and ammonium salts. Check pH. If neutral/mildly acidic, dispose of via Aqueous Waste (Fluoride-Bearing) .

-

Organic Layer: Contains the silane byproducts (siloxanes) and organic product. Dry over MgSO₄, filter, and route to Organic Solvent Waste .

-

-

Verification: Ensure no exothermic activity persists before bottling.

Waste Segregation & Packaging

Improper segregation is the leading cause of laboratory waste accidents.

Stream A: Pure Reagent (Expired/Surplus)

-

Container: Original container or chemically resistant HDPE/Glass bottle.

-

Labeling: "Flammable Liquid," "Organosilane," "Toxic."

-

RCRA Code: D001 (Ignitable).

Stream B: Reaction Waste (Quenched)

-

Composition: Organic solvents + Siloxanes + Fluorinated organics.

-

Critical Labeling: You MUST add the tag "CONTAINS SILICONES" or "HIGH SILICON CONTENT" .

-

Why? When incinerated, silicones form Silicon Dioxide (SiO₂) ash, which coats the heat exchangers of incinerators, causing expensive damage. Waste handlers must blend this fuel to dilute the silicon content.

-

Stream C: Aqueous Fluoride Waste

-

Composition: Water + TBAF/CsF residues + NH₄Cl.

-

Segregation: Do not mix with acidic waste (risk of HF generation). Keep pH > 5.

Disposal Decision Workflow

Visualizing the logic flow for safe disposal.

Caption: Logical decision tree for segregating pure reagent versus reaction byproducts to ensure incinerator compliance and personnel safety.

Emergency Procedures (Spills)

| Scenario | Immediate Action | Cleanup Material |

| Minor Spill (<10 mL) | Ventilate area. Eliminate ignition sources.[1][2][3][4] | Absorb with vermiculite or sand. Do not use paper towels (flammability risk). |

| Major Spill (>100 mL) | Evacuate lab. Call EHS/Fire. | Professional HazMat response required.[2][5] |

| Skin Contact | Wash with soap/water for 15 min. | Seek medical aid if irritation persists (fluorinated compounds can delay symptoms). |

| Eye Contact | Rinse for 15 min. | Urgent: Consult ophthalmologist (silanes can bond to corneal tissue). |

References

-

Airgas. (2015).[1][3][5] Safety Data Sheet: Trimethylsilane. Retrieved from (General organosilane hazard data).

-

Fisher Scientific. (2021). Safety Data Sheet: Methoxytrimethylsilane. Retrieved from (Fragment-specific flammability/reactivity data).

-

BenchChem. (2025).[4][6][7] Navigating the Disposal of N-trimethylsilylazetidine: A Step-by-Step Guide. Retrieved from (Protocol for nitrogen/silicon waste segregation).

-

University of Wisconsin-Madison. (2022). Disposal Procedures by Chemical. Retrieved from (Standard academic protocols for organosilicon waste).

-

Gelest, Inc. (2015).[1] Safety Data Sheet: Trimethylmethoxysilane. Retrieved from (Specific hydrolysis hazards of methoxysilanes).

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.